molecular formula C12H14O3 B3332378 Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester CAS No. 89113-43-9

Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester

Cat. No.: B3332378
CAS No.: 89113-43-9
M. Wt: 206.24 g/mol
InChI Key: BJWOTPJPNSRSPL-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester (CAS 7152-90-1) is a substituted benzoic acid derivative characterized by a hydroxypropenyl group at the 4-position, a methoxy group at the 3-position, and an ethyl ester at the carboxyl group. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol .

This compound is naturally occurring in plant extracts, such as kiwifruit, where ethyl esters of benzoic acid derivatives are implicated in aroma profiles . Synthetic routes for analogous compounds often involve esterification, Suzuki cross-coupling, or hydrolysis steps .

Properties

IUPAC Name

ethyl 4-(3-hydroxyprop-1-enyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h3-8,13H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWOTPJPNSRSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30751876
Record name Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30751876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89113-43-9
Record name Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30751876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester (CAS No. 89113-43-9) is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol

Biological Activities

The biological activities of benzoic acid derivatives, including this compound, have been extensively studied. These activities include:

  • Antimicrobial Activity :
    • Various studies have demonstrated the antimicrobial properties of hydroxybenzoic acid derivatives. For instance, certain derivatives exhibited significant antifungal activity against phytopathogenic fungi such as Rhizoctonia solani and Botrytis cinerea .
  • Antioxidant Activity :
    • Hydroxybenzoic acid derivatives are known for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage .
  • Antidiabetic Effects :
    • Some studies have indicated that benzoic acid derivatives may possess antidiabetic properties by improving insulin sensitivity and glucose uptake in cells .
  • Cytotoxicity :
    • Research has shown that certain benzoic acid derivatives can induce cytotoxic effects in cancer cell lines, suggesting their potential as anticancer agents .

Case Study 1: Antifungal Activity

A study focused on synthesizing various hydroxybenzoic acid esters found that several compounds exhibited potent antifungal activity against Rhizoctonia solani. The most active compound displayed an EC50 of 6.5 µg/mL, significantly outperforming the parent compound phenazine-1-carboxylic acid (EC50 of 18.6 µg/mL) .

Case Study 2: Antioxidant and Cytotoxic Effects

In vitro assays have demonstrated that benzoic acid derivatives can enhance the activity of proteasomal pathways in human fibroblasts, indicating their role in promoting cellular health and potentially acting as anti-aging agents . Furthermore, compounds similar to this compound have shown cytotoxic effects in various cancer cell lines, supporting their potential therapeutic applications .

Data Tables

The following table summarizes the biological activities reported for benzoic acid derivatives:

Activity TypeCompounds TestedKey Findings
AntimicrobialHydroxybenzoic Acid DerivativesSignificant antifungal activity against R. solani
AntioxidantVarious HydroxybenzoatesEffective in scavenging free radicals
AntidiabeticBenzoic Acid DerivativesImproved insulin sensitivity in cell models
CytotoxicityBenzoic Acid DerivativesInduced apoptosis in cancer cell lines

Scientific Research Applications

Biological Activities

Benzoic acid derivatives are known for their various biological activities, including antimicrobial, antifungal, and anticancer properties. The ethyl ester form enhances solubility and bioavailability compared to the parent acid.

Antimicrobial Activity

  • Mechanism of Action : The compound exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting metabolic processes.
  • Case Study : A study demonstrated that benzoic acid derivatives showed effective inhibition against a range of bacteria and fungi, making them suitable for use in food preservation and pharmaceutical formulations .

Anticancer Properties

  • Inhibition of Cancer Cell Proliferation : Research indicates that benzoic acid derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction.
  • Case Study : In vitro studies on human cancer cell lines have shown that the compound can reduce cell viability significantly, suggesting potential as an anticancer agent .

Pharmaceuticals

  • Drug Formulation : The compound can be incorporated into drug formulations due to its bioactive properties.
  • Case Study : Its use in combination therapies has been explored to enhance the efficacy of existing anticancer drugs.

Food Preservation

  • Preservative Use : Benzoic acid and its esters are widely used as food preservatives to prevent spoilage caused by bacteria and fungi.
  • Data Table : Comparison of antimicrobial effectiveness of various benzoic acid derivatives:
Compound NameAntimicrobial Activity
Benzoic AcidModerate
Benzoic Acid Ethyl EsterHigh
Benzoic Acid 4-(3-hydroxy-1-propenyl)-ethyl esterVery High

Cosmetics

  • Cosmetic Formulations : Due to its antimicrobial properties, this compound is also utilized in cosmetic products to enhance shelf life and prevent microbial contamination.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester can be contextualized against related esters and derivatives (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula MW Substituents Ester Group Key Properties/Applications References
This compound C₁₂H₁₄O₄ 222 4-hydroxypropenyl, 3-methoxy Ethyl Aroma enhancement; plant extracts
Benzoic acid, 4-hydroxy-3-methoxy-5-(2-propenyl)-, methyl ester C₁₂H₁₄O₄ 222 4-hydroxy, 3-methoxy, 5-propenyl Methyl Synthetic intermediate
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol C₁₀H₁₂O₃ 180 Phenolic -OH, 3-hydroxypropenyl None Antioxidant activity; rice husk
Ethyl 4-(butylamino)benzoate C₁₃H₁₉NO₂ 221 4-butylamino Ethyl Pharmaceutical impurity; synthesis
Benzoic acid, methyl ester C₈H₈O₂ 136 Unsubstituted Methyl Reference compound; low bioactivity

Structural and Functional Differences

  • Ethyl esters also exhibit slower hydrolysis rates than methyl esters, extending metabolic stability . In contrast, unesterified analogs like 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol lack the ester moiety, reducing lipid solubility but increasing hydrogen-bonding capacity, which may enhance antioxidant properties .
  • This contrasts with non-conjugated substituents like the butylamino group in ethyl 4-(butylamino)benzoate, which confers basicity and hydrogen-bond donor capacity . Methoxy and hydroxy groups at the 3- and 4-positions (target compound) create a steric and electronic profile distinct from unsubstituted benzoic acid esters (e.g., benzoic acid, methyl ester), influencing interactions with biological targets or enzymes .

Q & A

Q. What are the common synthetic routes for Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester?

  • Methodological Answer : The compound can be synthesized via esterification or transesterification. A typical approach involves reacting a hydroxyl-functionalized benzoic acid derivative with ethanol under acid catalysis (e.g., H₂SO₄) . For derivatives with propenyl groups, the Mannich reaction is effective:

Prepare intermediates like 2-(4-formyl phenoxy) acetic acid using sodium ethanolate and para-hydroxybenzaldehyde.

Functionalize the intermediate with propargyl bromide under reflux (70–80°C for 2 hours) .
Reaction optimization includes controlling molar ratios, solvent selection (e.g., benzene for recrystallization), and purification via cold-water precipitation .

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O ester at ~1723 cm⁻¹, C≡C at ~2123 cm⁻¹) .
  • GC-MS : Quantifies purity and identifies fragmentation patterns. For example, a compound with a molecular ion peak at m/z 248.2 (C₁₁H₁₁F₃O₃) was detected using GC-MS with a retention time of 41.28 minutes .
  • NMR : Resolves structural details (e.g., aromatic protons, propenyl chain geometry). Cross-reference with NIST spectral libraries for validation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

  • Methodological Answer :
  • Reaction Conditions : Extend reflux time (e.g., 3–4 hours) to ensure complete esterification .
  • Catalyst Screening : Test alternatives to H₂SO₄, such as p-toluenesulfonic acid, to reduce side reactions .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance solubility of hydroxylated intermediates .
  • Purification : Employ column chromatography for complex mixtures or preparative HPLC for high-purity isolates .

Q. How to resolve contradictions in spectroscopic data when analyzing this compound?

  • Methodological Answer :
  • Cross-Validation : Combine IR (for functional groups) with ¹H/¹³C NMR (for structural confirmation). For example, discrepancies in C=O peaks can be resolved by comparing with ethylparaben (ethyl-4-hydroxybenzoate) data .
  • High-Resolution MS : Confirm molecular formula (e.g., exact mass ±0.001 Da) to distinguish isomers .
  • Computational Modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental data .

Q. What strategies are recommended for isolating this compound from natural extracts?

  • Methodological Answer :
  • Extraction : Use ethanol or methanol for polar metabolites, followed by liquid-liquid partitioning with ethyl acetate .
  • Chromatography : Employ reverse-phase HPLC (C18 column) with a gradient of water/acetonitrile. Monitor UV absorption at ~256 nm (λmax for conjugated systems) .
  • Derivatization : Trimethylsilylation enhances volatility for GC-MS analysis of hydroxylated derivatives .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 4-(3-hydroxy-1-propenyl)-, ethyl ester

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